![molecular formula C17H18N4O3 B7711459 4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid, also known as PPQ-102, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic applications. PPQ-102 belongs to the family of pyrazoloquinolines and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- Pyrazolo[3,4-b]quinolines have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression .
- Some pyrazolo[3,4-b]quinolines exhibit anti-inflammatory properties. They may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines, making them interesting candidates for drug development in inflammatory diseases .
- Certain derivatives of pyrazolo[3,4-b]quinolines possess antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative stress, potentially contributing to therapeutic strategies against oxidative damage .
- Researchers have explored the neuroprotective potential of pyrazolo[3,4-b]quinolines. These compounds may enhance neuronal survival, reduce neuroinflammation, and mitigate oxidative stress, making them relevant in neurodegenerative disorders .
- Some pyrazolo[3,4-b]quinolines interact with GABA receptors, affecting neurotransmission. These compounds could be valuable in treating anxiety, epilepsy, or other conditions related to GABAergic signaling .
- Pyrazolo[3,4-b]quinolines have been investigated for their effects on cardiovascular health. They may influence vascular tone, platelet aggregation, or endothelial function, potentially aiding in cardiovascular disease management .
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Properties
Neuroprotective Effects
GABAergic Modulation
Cardiovascular Applications
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
It’s known that pyrazolo[3,4-b]pyridines can influence a variety of biological processes due to their ability to bind to multiple receptors . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the compound’s structural similarity to pyrazolo[3,4-b]pyridines, it may have similar effects, including potential therapeutic applications .
properties
IUPAC Name |
4-oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-9-21-17-12(10-11-5-3-4-6-13(11)18-17)16(20-21)19-14(22)7-8-15(23)24/h3-6,10H,2,7-9H2,1H3,(H,23,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFTSZTDVQATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4-{[(3Z)-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]amino}butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.